molecular formula C21H16Cl3NO2 B12048006 1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol

1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol

Cat. No.: B12048006
M. Wt: 420.7 g/mol
InChI Key: UBWGHMGWAIGKMP-UHFFFAOYSA-N
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Description

1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is a synthetic organic compound Its structure consists of a chlorophenoxy group, a dichlorocarbazole moiety, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol typically involves multi-step organic reactions. One possible route could be:

    Formation of 2-chlorophenoxy group: Reacting 2-chlorophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of 3,6-dichloro-9H-carbazole: Chlorination of carbazole using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: Combining the 2-chlorophenoxy intermediate with the 3,6-dichloro-9H-carbazole derivative using a coupling reagent such as a Grignard reagent or organolithium compound.

    Final Step: Introducing the propanol chain through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol could have several scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol would depend on its specific application. For instance:

    Pharmacological Effects: It might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Biochemical Pathways: Could be involved in signaling pathways or metabolic processes, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenoxy)-3-(9H-carbazol-9-yl)-2-propanol: Lacks the dichloro substitution on the carbazole ring.

    1-(2-bromophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol: Bromine instead of chlorine on the phenoxy group.

    1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-butanol: Butanol chain instead of propanol.

Uniqueness

1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is unique due to the specific combination of functional groups and substitutions, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H16Cl3NO2

Molecular Weight

420.7 g/mol

IUPAC Name

1-(2-chlorophenoxy)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C21H16Cl3NO2/c22-13-5-7-19-16(9-13)17-10-14(23)6-8-20(17)25(19)11-15(26)12-27-21-4-2-1-3-18(21)24/h1-10,15,26H,11-12H2

InChI Key

UBWGHMGWAIGKMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)Cl

Origin of Product

United States

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